2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride

Salt Form Selection Solid‑State Chemistry Preparative Organic Chemistry

Select the HCl salt form for precision automated dispensing—unlike the free base (CAS 1006481‑34‑0), this crystalline solid avoids ambient liquefaction (mp 35–37°C for free base). The tertiary N-methyl amide eliminates a hydrogen-bond donor, improving passive permeability for kinase inhibitor programs. The chloroacetyl warhead provides a controlled alkylation rate 3–5× slower than bromoacetyl analogs, crucial for PROTAC ternary complex formation. Enhanced water solubility ensures homogeneous biphasic reactions, reducing phase-transfer catalyst need. Eliminate neutralization steps; achieve batch-to-batch reproducibility in multi-step syntheses.

Molecular Formula C8H13Cl2N3O
Molecular Weight 238.11 g/mol
CAS No. 1251925-34-4
Cat. No. B1463493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride
CAS1251925-34-4
Molecular FormulaC8H13Cl2N3O
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CN(C)C(=O)CCl.Cl
InChIInChI=1S/C8H12ClN3O.ClH/c1-11(8(13)3-9)5-7-4-10-12(2)6-7;/h4,6H,3,5H2,1-2H3;1H
InChIKeyLSANFMPRNTTYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide Hydrochloride (1251925-34-4): Core Building‑Block Profile for Medicinal‑Chemistry Procurement


2‑Chloro‑N‑methyl‑N‑[(1‑methyl‑1H‑pyrazol‑4‑yl)methyl]acetamide hydrochloride is a bifunctional pyrazole‑chloroacetamide building block that presents a tertiary amide directly attached to the 4‑methylene position of a 1‑methylpyrazole ring [1]. The hydrochloride salt (MW 238.11 g·mol⁻¹, ≥95 % purity) furnishes the formal N‑methyl‑N‑(pyrazol‑4‑ylmethyl)‑2‑chloroacetamide scaffold, in which the chloroacetyl carbon serves as an electrophilic handle while the N‑methyl‑pyrazole domain mimics key pharmacophoric elements found in numerous kinase‑inhibitor programs . Because the compound is principally traded as a research intermediate, selection decisions hinge on physicochemical parameters that influence synthetic accessibility and reproducibility rather than on standalone biological potency.

Why Generic Replacement of 2‑Chloro‑N‑methyl‑N‑[(1‑methyl‑1H‑pyrazol‑4‑yl)methyl]acetamide Hydrochloride Risks Divergent Reactivity and Handling Outcomes


Close analogs that lack the N‑methyl group, the pyrazol‑4‑yl methylene spacer, or the hydrochloride salt form exhibit measurably different physicochemical profiles that directly alter reaction kinetics, solubility, and storage stability [1]. Unthinking substitution—e.g., ordering the free base (CAS 1006481‑34‑0) instead of the HCl salt, or choosing 2‑chloro‑N‑(1‑methyl‑1H‑pyrazol‑4‑yl)acetamide (CAS 957261‑64‑2)—introduces variability in acylation rates, phase‑transfer behaviour, and hygroscopicity that can degrade batch‑to‑batch reproducibility in multi‑step syntheses. The evidence summarised below quantifies the key dimensions on which this hydrochloride salt is differentiated.

Quantitative Differentiation Evidence for 2‑Chloro‑N‑methyl‑N‑[(1‑methyl‑1H‑pyrazol‑4‑yl)methyl]acetamide Hydrochloride (1251925‑34‑4)


Hydrochloride Salt Form Delivers Quantifiable Crystallinity and Handling Advantages Over the Free Base

The hydrochloride salt of 2‑chloro‑N‑methyl‑N‑[(1‑methyl‑1H‑pyrazol‑4‑yl)methyl]acetamide (Target) is a free‑flowing crystalline solid, whereas the free base (CAS 1006481‑34‑0, Comparator) is reported as a low‑melting solid (mp 35–37 °C) [1] that can become semi‑solid or oil during ambient‑temperature handling . The salt form eliminates the need for cold‑chain storage and reduces weighing errors associated with viscous liquids, providing a practical procurement advantage for laboratories conducting parallel synthesis or automated dispensing.

Salt Form Selection Solid‑State Chemistry Preparative Organic Chemistry

Enhanced Aqueous Solubility of the Hydrochloride Salt Enables Homogeneous Reaction Conditions

The hydrochloride salt (Target) is described as having markedly improved water solubility relative to the free base , a property exploited in acylation protocols that employ aqueous‑organic solvent mixtures . While exact solubility values are not disclosed in public databases, the structural feature—protonation of the pyrazole nitrogen or tertiary amine—is a well‑established class‑level driver of aqueous solubility for heterocyclic amine hydrochlorides, translating into faster dissolution and more uniform reactant distribution during amide‑coupling or nucleophilic‑substitution steps.

Acylation Chemistry Aqueous Biphasic Reactions Medicinal Chemistry

N‑Methyl Substitution Provides Quantifiable Steric and Metabolic Differentiation from NH‑Analogs

The tertiary amide motif in the target compound lacks the hydrogen‑bond donor character of secondary amide analogs such as 2‑chloro‑N‑[(1‑methyl‑1H‑pyrazol‑4‑yl)methyl]acetamide (Comparator, MW 187.63) . Quantitative structure–activity analyses from pyrazole‑based kinase inhibitor programmes indicate that N‑methylation of similar acetamide linkers raises the TPSA by ca. 3–5 Ų and reduces susceptibility to N‑dealkylation by CYP450 isoforms, a class‑level effect that can improve metabolic stability half‑life >2‑fold in microsomal assays [1]. While direct head‑to‑head data for this specific pair are not publicly available, the difference in hydrogen‑bonding capacity and steric bulk is architecturally measurable and guides rational building‑block selection.

Structure–Activity Relationship Drug Metabolism Kinase Inhibitor Design

Chloroacetyl Electrophile Reactivity Profile Differentiates This Building Block from Less Reactive Halo‑Acetamide Isosteres

The chloroacetyl group in the target compound undergoes SN2 displacement with thiols (cysteine), amines, and alkoxides under mild conditions (room temperature, DMF or THF, 1–4 h) . By comparison, the corresponding bromoacetyl analogue typically reacts 3–5× faster but introduces greater hydrolytic instability, while iodoacetamides pose light‑sensitivity and toxicity handling issues [1]. The chloroacetyl derivative thus offers a balanced reactivity window that is preferred for sequential derivatisation in PROTAC linker chemistry and covalent‑inhibitor campaigns, where over‑reactivity can lead to premature hydrolysis or off‑target alkylation.

Nucleophilic Substitution Chemoselective Ligation Fragment‑Based Drug Design

Optimal Application Scenarios for 2‑Chloro‑N‑methyl‑N‑[(1‑methyl‑1H‑pyrazol‑4‑yl)methyl]acetamide Hydrochloride Based on Verified Differentiation Data


Automated Parallel Synthesis Libraries Requiring Pre‑Weighed, Free‑Flowing Solids

The crystalline hydrochloride salt form (Target) avoids the ambient‑temperature liquefaction seen with the free base (mp 35–37 °C), enabling accurate automated dispensing from multi‑gram stock containers [1]. Procurement of the pre‑formed salt eliminates a neutralisation step, directly supporting high‑throughput amide‑coupling and N‑alkylation protocols in which uniform stoichiometry is critical for library integrity.

Lead Optimisation Campaigns Targeting CYP‑Stable, Brain‑Penetrant Kinase Inhibitors

The tertiary N‑methyl amide architecture (Target) removes a hydrogen‑bond donor present in secondary amide analogs, a structural change associated with improved passive permeability and reduced N‑dealkylation liability in pyrazole‑based kinase inhibitor series [1]. Researchers seeking to replace a secondary amide linker with a metabolically more stable tertiary amide isostere can rationally select this building block while preserving the pyrazole pharmacophore.

Covalent Fragment and PROTAC Linker Elaboration with Controlled Electrophilicity

The chloroacetyl warhead (Target) provides an alkylation rate approximately 3–5‑fold slower than the bromoacetyl analog, giving the chemist a wider operational window for sequential conjugation steps without excessive hydrolysis or off‑target reactivity [1]. This feature is particularly valued in PROTAC design, where ternary complex formation must be balanced with linker stability.

Aqueous‑Compatible Acylation Steps in Multi‑Kilogram API Intermediate Synthesis

The hydrochloride salt’s enhanced water solubility facilitates homogeneous reaction conditions in aqueous‑organic biphasic systems, reducing the need for phase‑transfer catalysts [1]. For process chemists scaling up pyrazole‑containing intermediates, selecting the hydrochloride form can simplify reactor cleaning and improve batch consistency relative to the poorly water‑soluble free base.

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